Cas no 2680721-43-9 (tert-butyl N-benzyl-N-(2-chloroquinazolin-4-yl)carbamate)

tert-butyl N-benzyl-N-(2-chloroquinazolin-4-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-benzyl-N-(2-chloroquinazolin-4-yl)carbamate
- EN300-28300813
- 2680721-43-9
-
- インチ: 1S/C20H20ClN3O2/c1-20(2,3)26-19(25)24(13-14-9-5-4-6-10-14)17-15-11-7-8-12-16(15)22-18(21)23-17/h4-12H,13H2,1-3H3
- InChIKey: PHQBHFOBWYTLAV-UHFFFAOYSA-N
- ほほえんだ: ClC1=NC2C=CC=CC=2C(=N1)N(C(=O)OC(C)(C)C)CC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 369.1244046g/mol
- どういたいしつりょう: 369.1244046g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 476
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.1
- トポロジー分子極性表面積: 55.3Ų
tert-butyl N-benzyl-N-(2-chloroquinazolin-4-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28300813-1.0g |
tert-butyl N-benzyl-N-(2-chloroquinazolin-4-yl)carbamate |
2680721-43-9 | 95.0% | 1.0g |
$671.0 | 2025-03-19 | |
Enamine | EN300-28300813-0.5g |
tert-butyl N-benzyl-N-(2-chloroquinazolin-4-yl)carbamate |
2680721-43-9 | 95.0% | 0.5g |
$645.0 | 2025-03-19 | |
Enamine | EN300-28300813-5g |
tert-butyl N-benzyl-N-(2-chloroquinazolin-4-yl)carbamate |
2680721-43-9 | 5g |
$1945.0 | 2023-09-07 | ||
Enamine | EN300-28300813-10g |
tert-butyl N-benzyl-N-(2-chloroquinazolin-4-yl)carbamate |
2680721-43-9 | 10g |
$2884.0 | 2023-09-07 | ||
Enamine | EN300-28300813-1g |
tert-butyl N-benzyl-N-(2-chloroquinazolin-4-yl)carbamate |
2680721-43-9 | 1g |
$671.0 | 2023-09-07 | ||
Enamine | EN300-28300813-0.1g |
tert-butyl N-benzyl-N-(2-chloroquinazolin-4-yl)carbamate |
2680721-43-9 | 95.0% | 0.1g |
$591.0 | 2025-03-19 | |
Enamine | EN300-28300813-10.0g |
tert-butyl N-benzyl-N-(2-chloroquinazolin-4-yl)carbamate |
2680721-43-9 | 95.0% | 10.0g |
$2884.0 | 2025-03-19 | |
Enamine | EN300-28300813-0.05g |
tert-butyl N-benzyl-N-(2-chloroquinazolin-4-yl)carbamate |
2680721-43-9 | 95.0% | 0.05g |
$563.0 | 2025-03-19 | |
Enamine | EN300-28300813-2.5g |
tert-butyl N-benzyl-N-(2-chloroquinazolin-4-yl)carbamate |
2680721-43-9 | 95.0% | 2.5g |
$1315.0 | 2025-03-19 | |
Enamine | EN300-28300813-5.0g |
tert-butyl N-benzyl-N-(2-chloroquinazolin-4-yl)carbamate |
2680721-43-9 | 95.0% | 5.0g |
$1945.0 | 2025-03-19 |
tert-butyl N-benzyl-N-(2-chloroquinazolin-4-yl)carbamate 関連文献
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
tert-butyl N-benzyl-N-(2-chloroquinazolin-4-yl)carbamateに関する追加情報
Introduction to Tert-butyl N-benzyl-N-(2-chloroquinazolin-4-yl)carbamate (CAS No. 2680721-43-9)
Tert-butyl N-benzyl-N-(2-chloroquinazolin-4-yl)carbamate, with the chemical identifier CAS No. 2680721-43-9, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug development due to their ability to act as intermediates in the synthesis of bioactive molecules. The structural framework of this compound incorporates a benzyl group and a chloroquinazoline moiety, both of which are known for their potential pharmacological properties.
The chloroquinazoline core is particularly noteworthy, as it is a common scaffold in the design of molecules targeting various biological pathways. Recent studies have highlighted the role of quinazoline derivatives in the development of anticancer, antiviral, and anti-inflammatory agents. The presence of a chloro substituent on the quinazoline ring further enhances its reactivity and binding affinity to biological targets, making it an attractive component in medicinal chemistry.
In the context of modern drug discovery, the tert-butyl group serves as a protecting group for the carbamate moiety. This modification is crucial in synthetic chemistry, as it allows for selective functionalization while maintaining the integrity of other functional groups within the molecule. The tert-butyl carbamate group is particularly useful in multi-step syntheses, where regioselectivity is paramount.
The combination of these structural elements—benzyl, chloroquinazoline, and tert-butyl carbamate—makes Tert-butyl N-benzyl-N-(2-chloroquinazolin-4-yl)carbamate a promising candidate for further exploration in pharmaceutical research. Its potential applications span across various therapeutic areas, including oncology, infectious diseases, and neurology.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with biological targets with greater accuracy. These studies suggest that the benzyl and chloroquinazoline moieties may interact with specific amino acid residues in protein targets, modulating their activity. Such insights are invaluable in designing next-generation drugs with improved efficacy and reduced side effects.
The synthesis of Tert-butyl N-benzyl-N-(2-chloroquinazolin-4-yl)carbamate involves a series of well-established organic reactions, including condensation, nucleophilic substitution, and protection-deprotection strategies. The use of high-purity starting materials and optimized reaction conditions is essential to ensure high yields and minimal byproduct formation. Advances in green chemistry principles have also influenced synthetic methodologies, promoting sustainable practices such as solvent recovery and catalytic processes.
In clinical research, derivatives of quinazoline have shown promise in treating diseases characterized by abnormal cell proliferation and inflammation. For instance, certain quinazoline-based compounds are being investigated for their potential to inhibit kinases involved in cancer progression. The structural features of Tert-butyl N-benzyl-N-(2-chloroquinazolin-4-yl)carbamate align well with this research direction, suggesting its utility as a lead compound or intermediate in developing novel therapeutic agents.
The pharmacokinetic properties of this compound are also under investigation. Studies indicate that modifications at the benzyl and chloroquinazoline positions can significantly influence absorption, distribution, metabolism, and excretion (ADME) profiles. Optimizing these parameters is critical for translating preclinical findings into clinical success.
Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation in this field. By leveraging interdisciplinary approaches—combining organic synthesis, medicinal chemistry, biochemistry, and computational biology���researchers aim to unlock the full potential of compounds like Tert-butyl N-benzyl-N-(2-chloroquinazolin-4-yl)carbamate. Such collaborations facilitate rapid translation of laboratory discoveries into tangible therapeutic solutions.
Future directions in this area may include exploring analogs of this compound with enhanced bioactivity or improved pharmacokinetic profiles. Additionally, investigating its interactions with complex biological systems using cutting-edge techniques such as CRISPR-Cas9 gene editing could provide new insights into its therapeutic applications.
In summary, Tert-butyl N-benzyl-N-(2-chloroquinazolin-4-yl)carbamate (CAS No. 2680721-43-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities position it as a valuable asset in ongoing drug discovery efforts. As research progresses, this compound is likely to play a pivotal role in developing novel treatments for various human diseases.
2680721-43-9 (tert-butyl N-benzyl-N-(2-chloroquinazolin-4-yl)carbamate) 関連製品
- 329795-83-7(2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-4-(pyrrolidin-1-yl)phenylacetamide)
- 1806318-29-5(Ethyl 3-cyano-5-mercapto-2-methylbenzoate)
- 1095275-07-2(Benzoic acid, 4-[3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-1-oxobutyl]-2-methyl-)
- 9002-98-6(Polyethylenimine)
- 941972-73-2(N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide)
- 866153-17-5(1-[(2,4-dichlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine)
- 1207008-18-1(2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide)
- 1421450-74-9(3-chloro-N-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}-2-methylbenzene-1-sulfonamide)
- 1256629-14-7((R)-a-Amino-2-naphthalenebutanoic acid)
- 863018-46-6(3-(4-fluorophenyl)methyl-6-(4-nitrophenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)



